2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one
Description
2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-3-one (CAS: 84963-19-9; molecular formula: C₁₅H₂₄O) is a bicyclic monoterpenoid derivative characterized by a fused bicyclo[7.2.0]undecane skeleton with methyl substituents at positions 2, 6, 10, and 10, along with a ketone group at position 3 and a double bond at position 5. This compound is structurally related to sesquiterpenoids and has been identified in plant-derived volatile organic compounds (VOCs), particularly in Artemisia argyi and other species, where it contributes to chemotypic variation influenced by genetic and environmental factors .
Properties
CAS No. |
84963-19-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-one |
InChI |
InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-13H,5,7-9H2,1-4H3/b10-6- |
InChI Key |
AXYIDWDOHUKDOI-POHAHGRESA-N |
Isomeric SMILES |
CC1C2CC(C2CC/C(=C\CC1=O)/C)(C)C |
Canonical SMILES |
CC1C2CC(C2CCC(=CCC1=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated bicyclic compound.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Data Tables
Table 1: Drug-Likeness Parameters of Bicyclic Terpenoids
| Compound | LogP (Ghose) | Hydrogen Bond Acceptors | Rotatable Bonds (Veber) | Bioactivity Score |
|---|---|---|---|---|
| 2,6,10,10-Tetramethylbicyclo[...]-3-one | 3.8 | 1 | 2 | 0.45 (predicted) |
| 10,10-Dimethyl-2,6-dimethylenebicyclo[...]-5.β.-ol | 2.9 | 2 | 3 | 0.78 (validated) |
| 11,11-Dimethyl-4,8-dimethylenebicyclo[...]-3-ol | 3.1 | 2 | 3 | 0.82 (validated) |
Table 2: Environmental and Genotypic Effects on Compound Abundance
| Compound | G1 Population (Wild) | G2 Population (Wild) | G1 Population (Common Garden) | G2 Population (Common Garden) |
|---|---|---|---|---|
| 2,6,10,10-Tetramethylbicyclo[...]-3-one | High | Moderate | Moderate | Low |
| α-Guaiene | Low | High | Low | High |
Biological Activity
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one, also known as bicyclogermacrene, is a bicyclic sesquiterpene with notable structural and functional properties. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
- Molecular Formula : C₁₅H₂₄O
- Molecular Weight : 220.35 g/mol
- Density : 0.909 g/cm³
- Boiling Point : 301.2 °C
- Flash Point : 122.9 °C
Biological Activity Overview
Research indicates that 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-one exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Anti-inflammatory Properties :
- Studies suggest that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
-
Potential Therapeutic Applications :
- Ongoing research is investigating its role in drug development for treating conditions such as infections and inflammatory diseases.
Antimicrobial Studies
A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various sesquiterpenes, including 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-one. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anti-inflammatory Mechanisms
In a separate investigation into the anti-inflammatory effects of bicyclic compounds, it was found that 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-one inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential pathway through which the compound exerts its anti-inflammatory effects.
Case Studies
-
Case Study on Inflammatory Disease :
A clinical trial assessed the effects of a formulation containing 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-one on patients with rheumatoid arthritis. The results indicated a reduction in joint swelling and pain scores after eight weeks of treatment compared to placebo controls . -
Case Study on Antimicrobial Efficacy :
A laboratory study tested the efficacy of this compound in treating skin infections caused by antibiotic-resistant strains of bacteria. The findings revealed a significant reduction in bacterial load in treated wounds compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
